![molecular formula C22H20ClN5O2 B2422155 N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(m-tolyl)acetamide CAS No. 1021066-56-7](/img/structure/B2422155.png)
N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(m-tolyl)acetamide
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Description
N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C22H20ClN5O2 and its molecular weight is 421.89. The purity is usually 95%.
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Biological Activity
N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(m-tolyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological profile, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a triazole ring fused with a pyridazine moiety, which is known for its diverse biological activities. The presence of the chlorophenyl group enhances its pharmacological potential by influencing its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms, including:
- Enzyme Inhibition : The triazole moiety is known to inhibit various enzymes, which can lead to therapeutic effects in conditions like cancer and infections.
- Receptor Modulation : This compound may interact with specific receptors involved in signaling pathways that regulate cell proliferation and apoptosis.
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against a range of pathogens, suggesting potential antimicrobial properties.
Anticancer Activity
Recent studies have shown that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested for their ability to induce apoptosis in cancer cell lines.
- Case Study : A related triazole compound was evaluated against A549 lung cancer cells and displayed an IC50 value of 49.85 µM, indicating substantial growth inhibition .
Antimicrobial Activity
The compound's structure suggests potential antibacterial and antifungal activities. Triazoles are often effective against various Gram-positive and Gram-negative bacteria.
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
Triazole Derivative A | 0.125 | Staphylococcus aureus |
Triazole Derivative B | 8 | Escherichia coli |
This table illustrates the minimum inhibitory concentrations (MICs) of related triazole compounds against common pathogens .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the substituents on the triazole and pyridazine rings can significantly affect potency and selectivity.
Key Findings:
- The introduction of electron-withdrawing groups (like chlorine) enhances activity against certain targets.
- Modifications in the alkyl chain length or branching can influence solubility and bioavailability.
Properties
IUPAC Name |
N-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2/c1-15-5-4-6-16(13-15)14-20(29)24-11-12-30-21-10-9-19-25-26-22(28(19)27-21)17-7-2-3-8-18(17)23/h2-10,13H,11-12,14H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQYWBBDTQFHGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4Cl)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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